N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 2,3-dihydrobenzo[1,4]dioxin moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an ethyl group and a pyrazin-2-yl group (Figure 1). Its molecular formula is C₁₉H₁₉N₅O₃S, with a molecular weight of 397.45 g/mol . This scaffold is designed for therapeutic applications, likely targeting enzymes or receptors involved in inflammatory or oncogenic pathways.
Properties
CAS No. |
618427-26-2 |
|---|---|
Molecular Formula |
C18H18N6O3S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O3S/c1-2-24-17(13-10-19-5-6-20-13)22-23-18(24)28-11-16(25)21-12-3-4-14-15(9-12)27-8-7-26-14/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,25) |
InChI Key |
BZEMFIKPEQOMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 618427-26-2) is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding this compound.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O3S |
| Molecular Weight | 398.44 g/mol |
| CAS Number | 618427-26-2 |
| MDL Number | MFCD04006586 |
The compound exhibits its biological activity through various mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs can inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Properties : Studies suggest that derivatives of the triazole moiety can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines.
- Neurotransmitter Modulation : The presence of the dihydrobenzo[dioxin] structure may enhance interactions with neurotransmitter systems, potentially affecting mood and cognition.
In Vitro Studies
A study published in the International Journal of Research & Review demonstrated that related compounds showed significant inhibition of cellular infiltration in models of allergic inflammation, suggesting potential therapeutic applications for respiratory conditions .
In Vivo Studies
In vivo assessments have shown that compounds structurally related to N-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit neuroprotective effects in murine models of neurodegenerative diseases. These studies highlight the ability to reduce glioma sizes and inhibit neuroinflammation .
Case Studies
-
Case Study on Inflammatory Diseases :
- Objective : To evaluate the anti-inflammatory effects of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamide in a murine model.
- Method : Mice were treated with the compound prior to exposure to allergens.
- Results : Significant reduction in eosinophil infiltration and cytokine levels was noted compared to control groups.
-
Case Study on Antimicrobial Activity :
- Objective : Assess the antimicrobial efficacy against various bacterial strains.
- Method : Disc diffusion method was employed to evaluate inhibition zones.
- Results : The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Structure-Activity Relationship (SAR) Insights
Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms may enhance binding to targets with complementary hydrogen-bond acceptors (e.g., kinases).
Ethyl Group : The ethyl substituent on the triazole (common across analogs) likely contributes to hydrophobic pocket interactions.
Thioacetamide Linker : The sulfur atom in the thioacetamide bridge may improve metabolic stability compared to oxygen analogs.
Preparation Methods
Nitration and Reduction
The dihydrobenzodioxin amine is often derived from 6-nitro-2,3-dihydrobenzo[b]dioxin through catalytic hydrogenation.
Procedure :
-
Nitration : Treat 2,3-dihydrobenzo[b]dioxin with concentrated HNO₃/H₂SO₄ at 0–5°C to yield the nitro derivative.
-
Reduction : Hydrogenate the nitro compound using Pd/C (10%) in ethanol under H₂ (50 psi) to obtain the amine.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78% | |
| Reduction | Pd/C, H₂ (50 psi), EtOH, 24 h | 92% |
Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Cyclocondensation of Thiobiureas
The triazole-thiol core is synthesized via cyclization of thiobiurea derivatives under alkaline conditions.
Procedure :
-
Thiobiurea Formation : React pyrazine-2-carbonitrile with ethyl hydrazinecarboxylate in ethanol to form 2-(pyrazin-2-yl)hydrazinecarbothioamide .
-
Cyclization : Treat the thiobiurea with NaOH (2M) at 100°C for 5–8 h to yield the triazole-thiol.
Key Data :
Alternative Route: Hurd-Mason Reaction
A modified Hurd-Mason approach uses 2-pyrazinyl isothiocyanate and ethyl hydrazine in acetonitrile:
-
React 2-pyrazinyl isothiocyanate with ethyl hydrazine (1:1) in CH₃CN at RT for 12 h.
-
Cyclize the intermediate with NaOMe/MeOH under reflux to form the triazole-thiol.
Assembly of the Acetamide Linker
Thioether Formation
The triazole-thiol is coupled with 2-chloroacetamide intermediates via nucleophilic substitution.
Procedure :
-
Activation : Treat 2-chloroacetamide with NaH in dry DMF at 0°C.
-
Substitution : Add triazole-thiol (1.1 eq) and stir at RT for 6 h.
Key Data :
Amidation with Dihydrobenzodioxin-6-amine
The final step involves coupling the thioether-acetamide intermediate with dihydrobenzodioxin-6-amine using EDCl/HOBt .
Procedure :
-
Activate the carboxylic acid (from oxidation of the acetamide) with EDCl/HOBt in DCM.
-
Add dihydrobenzodioxin-6-amine (1.2 eq) and stir at RT for 24 h.
Key Data :
Optimization and Challenges
Regioselectivity in Triazole Formation
Cyclization of thiobiureas occasionally yields regioisomers. Using NaOMe/MeOH instead of NaOH improves selectivity for the 1,2,4-triazole isomer.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrazine derivatives. Key steps include:
- Thioacetamide bond formation : Reacting a thiol-containing intermediate (e.g., 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol) with chloroacetonitrile or activated acetamide derivatives under alkaline conditions .
- Coupling reactions : Microwave-assisted synthesis or refluxing in inert atmospheres (e.g., N₂) improves efficiency and yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR validate aromatic protons, heterocyclic rings, and substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₉N₆O₂S: 415.12) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) verify functional groups .
Q. How does solvent choice impact stability during synthesis and storage?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade the compound under prolonged heating. Storage at 2–8°C in amber glass vials minimizes decomposition, as thioacetamides are sensitive to light and moisture .
Q. What starting materials are preferred to minimize by-products?
High-purity precursors (e.g., pyrazin-2-ylboronic acid for Suzuki couplings) reduce side reactions. Substituted triazole-thiols should be freshly prepared to avoid oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace the ethyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Heterocycle substitution : Swap pyrazine with pyridine or pyrimidine to evaluate electronic effects on pharmacokinetics .
- Bioassay integration : Screen modified analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays .
Q. What in vitro/in vivo models are suitable for evaluating pharmacological efficacy and toxicity?
- In vitro : Use human liver microsomes for metabolic stability tests and MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate acute toxicity (LD₅₀) and pharmacokinetics (Cmax, t₁/₂) via oral/intravenous administration .
- Contradiction resolution : If bioactivity conflicts with computational predictions (e.g., docking scores), validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can contradictory analytical data (e.g., NMR vs. crystallography) be resolved?
- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms of heterocycles (e.g., triazole vs. triazoline) .
- Dynamic NMR : Detects rotational barriers in flexible regions (e.g., dihydrobenzodioxin ring) under variable-temperature conditions .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., COX-2, EGFR) with PyMOL visualization .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM models forecast bioavailability, BBB penetration, and hepatotoxicity .
Q. How does this compound compare to structurally similar analogs in terms of activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
